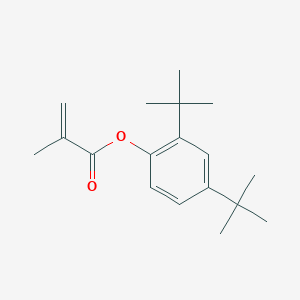
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of phenyl esters. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and a 2-methylprop-2-enoate group. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate typically involves the esterification of 2,4-Di-tert-butylphenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: 2,4-Di-tert-butylphenol and methacrylic acid
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature Control: Maintained at 70°C
Purification: Distillation or recrystallization to obtain the pure ester
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,4-Di-tert-butylquinone.
Reduction: Formation of 2,4-Di-tert-butylphenyl 2-methylpropan-2-ol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate involves its ability to donate electrons and stabilize free radicals. This antioxidant property is attributed to the presence of tert-butyl groups, which provide steric hindrance and prevent oxidation. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 2,4-Di-tert-butyl-6-methylphenol
Uniqueness
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its phenol counterparts. The presence of the 2-methylprop-2-enoate group enhances its application in polymer chemistry and materials science, making it a versatile compound in various fields.
Properties
CAS No. |
122919-15-7 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2,4-ditert-butylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H26O2/c1-12(2)16(19)20-15-10-9-13(17(3,4)5)11-14(15)18(6,7)8/h9-11H,1H2,2-8H3 |
InChI Key |
KPYGQTJIXFKOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



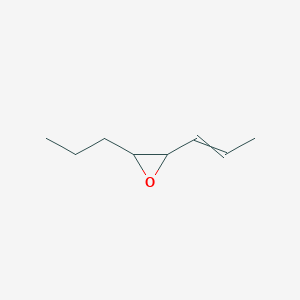

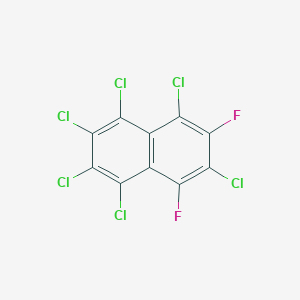
![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)
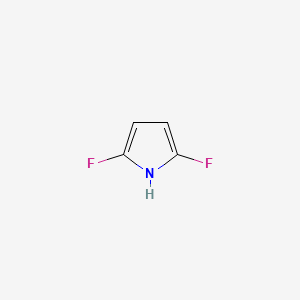

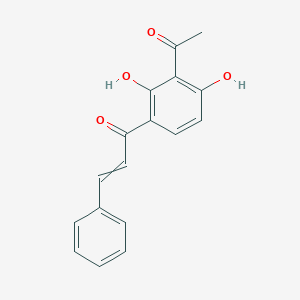
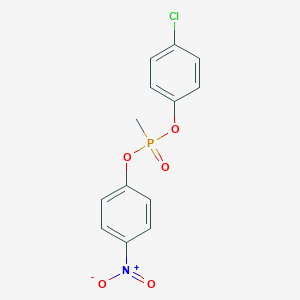
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
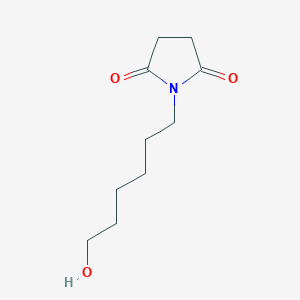

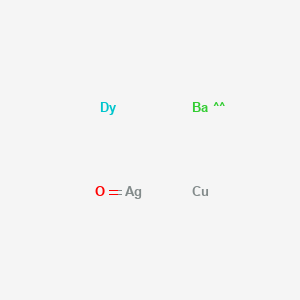
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
